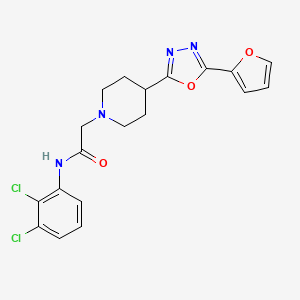
3-Methoxy-4-pyrrolidinoaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-pyrrolidinoaniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O. It is known for its applications in various scientific research fields due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-Methoxy-4-pyrrolidinoaniline dihydrochloride typically involves the reaction of 3-methoxyaniline with pyrrolidine under specific conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Methoxy-4-pyrrolidinoaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the methoxy group or the pyrrolidine ring is replaced by other functional groups under suitable conditions
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-pyrrolidinoaniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-pyrrolidinoaniline dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-pyrrolidinoaniline dihydrochloride can be compared with similar compounds such as:
3-Methoxy-4-piperidinoaniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-Pyrrolidinoaniline: Lacks the methoxy group, leading to different chemical properties.
3-Methoxyaniline: Lacks the pyrrolidine ring, affecting its reactivity and applications
The uniqueness of this compound lies in its combination of the methoxy group and the pyrrolidine ring, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
1186663-17-1 |
|---|---|
Molekularformel |
C11H17ClN2O |
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
3-methoxy-4-pyrrolidin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h4-5,8H,2-3,6-7,12H2,1H3;1H |
InChI-Schlüssel |
VECRCGJOASFDNC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)

![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)

![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2970891.png)
![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)
![N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2970901.png)
![11-Methyl-4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2970903.png)
![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)
